(S)-Butan-2-amine hydrochloride

Übersicht

Beschreibung

Amine hydrochlorides represent latent forms of a more reactive free base . They are often used in organic synthesis due to their reactivity and stability .

Molecular Structure Analysis

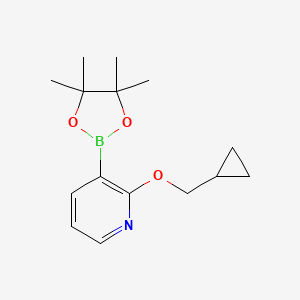

The molecular structure of amine hydrochlorides, like “(S)-Butan-2-amine hydrochloride”, typically consists of a nitrogen atom bonded to hydrogen and/or carbon atoms, with an additional hydrogen chloride component .Chemical Reactions Analysis

Amine hydrochlorides can participate in various chemical reactions due to their reactivity. They can act as bases, nucleophiles, or ligands in different chemical processes .Physical And Chemical Properties Analysis

The physical and chemical properties of amine hydrochlorides can vary widely. They are generally solid at room temperature and highly soluble in water .Wissenschaftliche Forschungsanwendungen

CO2 Capture and Sequestration : Bates et al. (2002) describe the use of ionic liquids incorporating amine groups for CO2 capture. These liquids can reversibly sequester CO2 as a carbamate salt, demonstrating efficiency comparable to commercial amine sequestering agents, with the advantage of being nonvolatile and functioning without water (Bates et al., 2002).

Biocatalysis in Chemical Synthesis : Ducrot et al. (2021) explored the use of amine dehydrogenases (AmDHs) for the biocatalytic synthesis of short-chain chiral amines, crucial in the chemical industry. The study highlights the efficiency of these enzymes in synthesizing small 2-aminoalkanes, including (S)-butan-2-amine, with high enantioselectivity and conversions (Ducrot et al., 2021).

Drug Delivery Systems : Karimi et al. (2018) investigated chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery applications. These hydrogels demonstrated pH- and temperature-responsive swelling and release behavior, potentially useful for targeted drug delivery and enhancing drug bioavailability (Karimi et al., 2018).

Chemical Synthesis and Material Chemistry : Froidevaux et al. (2016) discussed the synthesis and application of biobased amines, emphasizing their role as monomers in the creation of polymers for various industries. The synthesis of biobased primary and secondary amines from different biomass sources and their use in material chemistry was highlighted (Froidevaux et al., 2016).

Corrosion Inhibition : Damborenea et al. (1997) explored the use of aliphatic amines, including butylamine derivatives, as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated improved protection efficiency with increased inhibitor concentration and alkyl chain length (Damborenea et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPUICBFVUTJSE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585034 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Butan-2-amine hydrochloride | |

CAS RN |

31519-50-3 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)